1-Methyl-5-oxopyrrolidine-3-carbaldehyde CAS 72496-67-4 properties
1-Methyl-5-oxopyrrolidine-3-carbaldehyde CAS 72496-67-4 properties
Topic: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde CAS 72496-67-4 properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
A Versatile Pyrrolidinone Scaffold for Peptidomimetic and Fragment-Based Drug Discovery
Executive Summary
1-Methyl-5-oxopyrrolidine-3-carbaldehyde (CAS 72496-67-4) represents a critical class of heterocyclic building blocks used in the synthesis of complex pharmaceutical agents. Structurally, it features a
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, reactivity profile, and applications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is an oxidized derivative of the "chiral pool" related molecules, often accessible via Itaconic acid or Glutamic acid pathways. While frequently handled as a racemic mixture in bulk synthesis, enantiopure forms are critical for stereoselective drug design.
Table 1: Chemical Identification
| Parameter | Detail |
| CAS Registry Number | 72496-67-4 |
| IUPAC Name | 1-Methyl-5-oxopyrrolidine-3-carbaldehyde |
| Synonyms | 1-Methyl-5-oxo-3-pyrrolidinecarboxaldehyde; 4-Formyl-1-methyl-2-pyrrolidinone |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol |
| SMILES | CN1CC(C=O)CC1=O |
| InChI Key | Computed: Check specific database for resolved key |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow viscous oil | Tends to darken upon oxidation/storage. |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) | High boiling point due to dipole-dipole interactions of the lactam. |
| Density | ~1.12 g/cm³ | Estimated based on ester derivatives. |
| Solubility | Soluble in water, DMSO, MeOH, DCM, THF | High polarity due to lactam and aldehyde functions. |
| Stability | Hygroscopic; Air-sensitive | Aldehyde is prone to oxidation to the carboxylic acid (CAS 42346-68-9) if not stored under inert gas. |
Synthetic Routes & Manufacturing
The synthesis of 1-Methyl-5-oxopyrrolidine-3-carbaldehyde typically proceeds through the modification of Itaconic acid derivatives. The most robust pathway involves the formation of the lactam ring followed by functional group manipulation of the C3 substituent.
Core Synthetic Pathway (The Itaconic Route)
This route is preferred for industrial scalability due to the low cost of Itaconic acid.
-
Aza-Michael Addition & Cyclization: Itaconic acid reacts with methylamine. The amine undergoes conjugate addition to the unsaturated ester/acid followed by thermal cyclization to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
-
Esterification: The acid is converted to the methyl ester (CAS 59857-86-2) using methanol and an acid catalyst (
). -
Reduction: The ester is reduced to the alcohol (1-methyl-5-(hydroxymethyl)-2-pyrrolidinone ) using
in aqueous ethanol or in THF. -
Oxidation: The alcohol is selectively oxidized to the target aldehyde using Swern conditions (DMSO/Oxalyl Chloride) or IBX (2-Iodoxybenzoic acid) to avoid over-oxidation.
Visualization of Synthesis
The following diagram illustrates the stepwise conversion from Itaconic acid.
Figure 1: Synthetic pathway from Itaconic Acid to 1-Methyl-5-oxopyrrolidine-3-carbaldehyde.
Reactivity Profile & Functionalization
The chemical utility of CAS 72496-67-4 stems from the orthogonality between the stable lactam ring and the highly reactive aldehyde.
Aldehyde Reactivity (C-3 Position)
-
Reductive Amination: The most common application. Reacting with primary or secondary amines in the presence of a reducing agent (
) yields pyrrolidinone-methylamines, which are potent motifs in GPCR ligands. -
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides extends the carbon chain, often used to install vinyl groups for subsequent polymerization or cross-coupling.
-
Condensation: Reacts with hydrazines to form hydrazones. Recent studies on analogous phenyl-pyrrolidinones suggest these hydrazones possess significant antibacterial activity [1].
Lactam Reactivity
-
Hydrolytic Stability: The N-methyl group significantly increases the stability of the lactam ring against hydrolysis compared to the NH-analog, allowing the aldehyde to be manipulated under basic conditions without ring opening.
-
C-4 Functionalization: Strong bases (e.g., LDA) can deprotonate the C-4 position (alpha to the carbonyl), but this is generally less favored than reaction at the aldehyde.
Reactivity Map
Figure 2: Divergent synthesis capabilities of the aldehyde scaffold.
Applications in Drug Discovery[12][13]
Fragment-Based Drug Design (FBDD)
The pyrrolidinone ring is a "privileged structure" in medicinal chemistry. It serves as a rigid spacer that orients substituents in specific vectors.
-
Dipole Alignment: The lactam carbonyl acts as a strong hydrogen bond acceptor.
-
Solubility Enhancement: The high polarity of the core improves the water solubility of lipophilic pharmacophores attached to the aldehyde handle.
Antibacterial & Anti-inflammatory Agents
Research into 5-oxopyrrolidine-3-carboxylic acid derivatives (the parent acid of this aldehyde) has demonstrated significant biological activity.
-
Mechanism: Hydrazone derivatives synthesized from this scaffold have shown efficacy against S. aureus and E. coli by disrupting biofilm formation [2].
-
Role of the Aldehyde: The aldehyde is the obligate intermediate to access these hydrazone libraries via condensation with various hydrazides.
Neurotherapeutics
Pyrrolidinone derivatives are structural analogs of Piracetam and Levetiracetam (antiepileptics). The 3-substituted variants accessed via this aldehyde allow for fine-tuning of the binding affinity to SV2A proteins.
Handling, Stability, and Safety
Stability Concerns
-
Oxidation: Aldehydes are inherently unstable toward air oxidation. This compound should be stored under nitrogen or argon at -20°C.
-
Polymerization: While less prone to polymerization than formaldehyde, the compound can undergo aldol self-condensation if exposed to strong bases or acids for prolonged periods.
Safety Protocol (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood are mandatory.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste. Do not use oxidative cleaning agents (bleach) as they may react exothermically with the aldehyde.
References
-
Krikštaponis, K., et al. (2025). "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria." Molecules, 30(12), 2639.[1] Link
-
Pandya, K. M., & Desai, P. S. (2020). "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents." Rasayan Journal of Chemistry, 13(2), 1054-1062. Link
-
PubChem.[2][3][4][5] (n.d.). "1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CID 122766)."[5] National Library of Medicine. Link
-
ChemicalBook.[6] (n.d.). "1-methyl-5-oxopyrrolidine-3-carbaldehyde Properties." Link
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